血管紧张素 I 转化酶 (ACE) 失活剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .

Synthesis Analysis

ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis

The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis

ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis

The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .科学研究应用

心血管调节和 ACE

ACE 在血管张力调节和心血管健康中发挥着重要作用。它将生物学上无活性的血管紧张素 I 转化为血管收缩剂血管紧张素 II,同时还使血管舒张肽缓激肽失活。这种双重作用有助于调节血压和心血管功能。ACE、激肽和一氧化氮 (NO) 之间的相互作用对于维持血管稳态至关重要。ACE 抑制剂可以通过促进激肽的积累和抑制血管紧张素 II 的产生来治疗心血管疾病,这表明该酶在心血管病理生理学中的核心作用 (Linz 等人,1999)。

运动表现和 ACE I/D 基因多态性

ACE I/D 基因多态性已被研究为运动表现的生物标志物。研究表明,受 ACE 基因的 I/D 多态性影响的 ACE 水平及其酶活性的变化可能与卓越的运动表现相关。这种关系已在不同的运动和种族中得到探索,表明 ACE 多态性具有预测运动能力的潜力,尽管证据仍不确凿,需要进一步研究 (de Mello Costa & Slocombe, 2012)。

ACE2 和心血管疾病

最近的研究结果强调了血管紧张素转化酶 2 (ACE2) 的心脏保护和肾脏保护作用,其作用与血管紧张素 II 的作用相反。ACE2 参与将血管紧张素 II 降解为血管扩张剂血管紧张素 1-7,表明其在治疗和管理心血管疾病方面的潜在治疗应用 (Ingelfinger, 2009)。

新型治疗应用

开发用于治疗高血压以外各种疾病的选择性 ACE 抑制剂证明了该酶在心血管调节之外的重要性。例如,已经提出了 ACE 抑制剂在癌症治疗中的潜在作用,表明它们通过调节肾素-血管紧张素系统来减缓肿瘤生长的能力。此外,ACE 在昆虫中生物活性肽代谢中的作用为开发新的昆虫生长调节剂提供了一个新的靶点 (Radin 等人,2018;Isaac 等人,2007)。

未来方向

属性

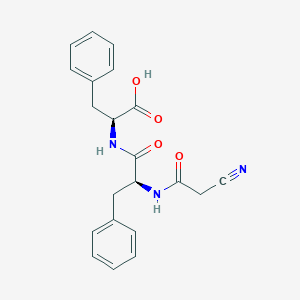

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPTZAOPMWDRV-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)

![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)

![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)